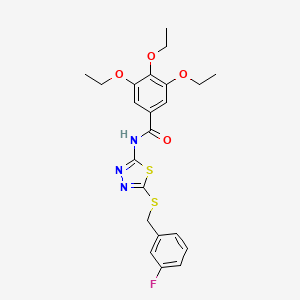![molecular formula C19H17N5OS B2365357 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863500-83-8](/img/structure/B2365357.png)
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine is a compound that has been extensively studied in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of triazolopyrimidine derivatives and has been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research on azaindolizine compounds, specifically on triazolopyrimidines, has unveiled interesting alkyl rearrangement behaviors of these molecules. Studies demonstrate that the alkyl group in 7-alkoxy derivatives can undergo rearrangement to the ring nitrogen at 3- and 4-positions under certain conditions, indicating a versatile reactivity that could be useful in synthetic chemistry for creating novel compounds with potential applications in various fields, including materials science and drug development (Makisumi & Kanō, 1963).
Pharmacological and Biological Potential
The triazolopyrimidine scaffold is highlighted for its wide range of pharmacological activities, such as anticancer, antimicrobial, and anti-tubercular properties. Clinical trials and marketed drugs featuring this core structure underscore its significance in medicinal chemistry. Various synthetic strategies have been employed to produce diversely substituted triazolopyrimidine analogs, underscoring the scaffold's versatility and potential for the development of new therapeutic agents (Merugu, Cherukupalli, & Karpoormath, 2022).
Antimicrobial and Antioxidant Activities
Triazolopyrimidines have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, a series of compounds were created using Biginelli protocol from various starting materials, demonstrating the potential of triazolopyrimidines in combating microbial infections and oxidative stress (Gilava, Patel, Ram, & Chauhan, 2020).
Synthetic Methodologies
Research has also focused on developing new synthetic methodologies for creating triazolopyrimidine derivatives. These studies contribute to the broader understanding of heterocyclic chemistry and offer new routes for the synthesis of complex molecules that could have applications in drug discovery, agriculture, and beyond. For example, new methods for synthesizing fused pyrimidine derivatives with potential as kinase inhibitors were developed, showcasing the innovative approaches to accessing biologically relevant molecules (Shaaban, Saleh, Mayhoub, & Farag, 2011).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-3-5-14(6-4-13)11-26-19-17-18(20-12-21-19)24(23-22-17)15-7-9-16(25-2)10-8-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEBDCUVUNAZGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)
![4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2365275.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2365276.png)
![4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2365281.png)
![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2365285.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2365286.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2365287.png)
![3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365289.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365292.png)


